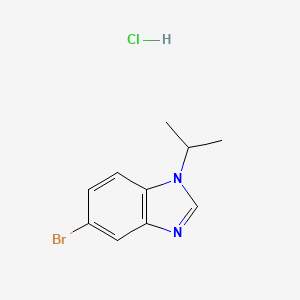

5-bromo-1-isopropylbenzoimidazole hcl

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOCKTZUISCRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682038 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-32-4 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-isopropylbenzoimidazole HCl: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 5-bromo-1-isopropylbenzoimidazole hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. The document details a proposed synthetic pathway, step-by-step experimental protocols, and an in-depth analysis of its structural and spectroscopic properties. The information presented herein is synthesized from established chemical principles and data from analogous structures, offering a robust framework for the laboratory preparation and characterization of this molecule.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique chemical architecture allows for diverse interactions with biological targets.[2] The introduction of various substituents onto the benzimidazole ring system enables the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

The subject of this guide, 5-bromo-1-isopropylbenzoimidazole, incorporates two key substitutions: a bromine atom at the 5-position and an isopropyl group at the 1-position of the benzimidazole ring. The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins. Furthermore, it provides a reactive handle for further synthetic modifications through cross-coupling reactions. The N-isopropyl group introduces steric bulk and increases lipophilicity, which can influence the molecule's solubility, membrane permeability, and metabolic fate. This guide will provide a plausible and detailed pathway for the synthesis and characterization of its hydrochloride salt.

Proposed Synthetic Pathway

The synthesis of 5-bromo-1-isopropylbenzoimidazole hydrochloride can be logically approached in a four-step sequence starting from commercially available 4-bromo-2-nitroaniline. The proposed pathway is outlined below:

Caption: Proposed synthetic workflow for 5-bromo-1-isopropylbenzoimidazole HCl.

Detailed Experimental Protocols

The following protocols are based on well-established synthetic transformations for similar substrates and are designed to be robust and reproducible.

Step 1: Synthesis of N-Isopropyl-4-bromo-2-nitroaniline

Rationale: The initial step involves the introduction of the isopropyl group onto the amino functionality of 4-bromo-2-nitroaniline. A standard method for N-alkylation of anilines is reductive amination.

Protocol:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add acetone (1.2 eq.) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-isopropyl-4-bromo-2-nitroaniline.

Step 2: Synthesis of 4-Bromo-N-isopropylbenzene-1,2-diamine

Rationale: The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization to form the benzimidazole ring. A variety of reducing agents can be employed, with iron powder in an acidic medium being a cost-effective and efficient choice.[3]

Protocol:

-

To a vigorously stirred suspension of N-isopropyl-4-bromo-2-nitroaniline (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq.) and a catalytic amount of ammonium chloride.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-N-isopropylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-1-isopropylbenzoimidazole

Rationale: The Phillips condensation is a classic and reliable method for the synthesis of benzimidazoles from o-phenylenediamines.[4] In this case, formic acid serves as the source of the C2 carbon of the imidazole ring.

Protocol:

-

To a round-bottom flask containing 4-bromo-N-isopropylbenzene-1,2-diamine (1.0 eq.), add an excess of formic acid (e.g., 5-10 eq.).

-

Heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.

-

Neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-bromo-1-isopropylbenzoimidazole.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Step 4: Formation of 5-Bromo-1-isopropylbenzoimidazole Hydrochloride

Rationale: The conversion of the free base to its hydrochloride salt can improve its solubility in aqueous media and enhance its stability for storage and handling. This is a standard procedure for amine-containing compounds.[5][6]

Protocol:

-

Dissolve the 5-bromo-1-isopropylbenzoimidazole (1.0 eq.) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or a solution of HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting suspension for 30-60 minutes at room temperature to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 5-bromo-1-isopropylbenzoimidazole hydrochloride as a crystalline solid.

Structural Elucidation and Spectroscopic Analysis

As no experimental data is publicly available for 5-bromo-1-isopropylbenzoimidazole HCl, the following spectroscopic data is predicted based on the analysis of structurally similar compounds.

Caption: Chemical structure of 5-bromo-1-isopropylbenzoimidazole.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methyl protons of the isopropyl group, and the C2 proton of the benzimidazole ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | s | 1H | H-2 | The C2 proton of the benzimidazole ring is typically deshielded. |

| ~7.8 | d | 1H | H-4 | Aromatic proton ortho to the bromine atom. |

| ~7.5 | d | 1H | H-7 | Aromatic proton adjacent to the fused imidazole ring. |

| ~7.3 | dd | 1H | H-6 | Aromatic proton coupled to both H-4 and H-7. |

| ~4.7 | sept | 1H | CH (isopropyl) | Methine proton of the isopropyl group, split by the six methyl protons. |

| ~1.6 | d | 6H | CH₃ (isopropyl) | Methyl protons of the isopropyl group, split by the methine proton. |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~145 | C-2 | The C2 carbon of the benzimidazole ring is typically found in this region. |

| ~143 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3a | Quaternary carbon at the ring junction. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~118 | C-5 | Carbon bearing the bromine atom. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~50 | CH (isopropyl) | Methine carbon of the isopropyl group. |

| ~22 | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |

Predicted Mass Spectrometry Data

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern with approximately equal intensity.

| m/z | Interpretation |

| 254/256 | [M]⁺ Molecular ion peak (corresponding to ⁷⁹Br and ⁸¹Br isotopes) |

| 239/241 | [M - CH₃]⁺ Loss of a methyl group |

| 212/214 | [M - C₃H₆]⁺ Loss of propene |

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 5-bromo-1-isopropylbenzoimidazole hydrochloride. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers and drug development professionals are equipped with the necessary information to confidently produce and verify this compound in a laboratory setting. The strategic incorporation of the bromo and isopropyl substituents makes this molecule a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutics.

References

- US20100204470A1 - Method for salt preparation - Google Patents.

-

One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

-

Study of mass spectra of benzimidazole derivatives - International Journal of Development Research. Available at: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]

-

Second Order 1H NMR Spectra of Isopropyl Groups - University of Ottawa NMR Facility Blog. Available at: [Link]

-

Amine and HCl - salt formation reaction - YouTube. Available at: [Link]

-

(PDF) One-Pot Reactions of Triethyl Orthoformate with Amines - ResearchGate. Available at: [Link]

-

Supplementary Data - The Royal Society of Chemistry. Available at: [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. Available at: [Link]

-

Mass spectral behavior of 5(6)-substituted benzimidazoles - American Chemical Society. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. Available at: [Link]

-

Nitrogen NMR. Available at: [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Available at: [Link].

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.

-

Catalytic Reduction of 2-nitroaniline: A Review - PubMed. Available at: [Link]

-

N-formylation of amines with triethyl orthoformate. - ResearchGate. Available at: [Link]

-

Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Available at: [Link]

-

Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Available at: [Link]

-

Chemical shifts - UCL. Available at: [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed Central. Available at: [Link]

-

Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - MDPI. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

-

Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed. Available at: [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]

- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents.

-

1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-bromo-1-isopropylbenzoimidazole HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-isopropylbenzoimidazole and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The introduction of a bromo substituent at the 5-position and an isopropyl group at the 1-position of the benzimidazole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-bromo-1-isopropylbenzoimidazole hydrochloride, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Synthesis Pathway

The synthesis of 5-bromo-1-isopropylbenzoimidazole HCl can be efficiently achieved through a multi-step sequence starting from commercially available 4-bromo-2-nitroaniline. The overall strategy involves the introduction of the isopropyl group, followed by the reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole ring. Finally, the hydrochloride salt is prepared to enhance the compound's solubility and stability.

Figure 1: Overall synthetic pathway for 5-bromo-1-isopropylbenzoimidazole HCl.

Step-by-Step Synthesis and Mechanistic Insights

Part 1: Synthesis of N-isopropyl-4-bromo-2-nitroaniline

The initial step involves the N-alkylation of 4-bromo-2-nitroaniline with an isopropyl source. A common and effective method is the reaction with 2-bromopropane in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Reaction Scheme:

Figure 2: N-isopropylation of 4-bromo-2-nitroaniline.

Experimental Protocol:

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature of 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-isopropyl-4-bromo-2-nitroaniline.[5][6]

Expert Insights: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, thus increasing the nucleophilicity of the aniline nitrogen. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. An excess of the alkylating agent and base is used to drive the reaction to completion.

Part 2: Reduction of the Nitro Group to Synthesize 4-bromo-N¹-isopropylbenzene-1,2-diamine

The subsequent step is the reduction of the nitro group in N-isopropyl-4-bromo-2-nitroaniline to the corresponding amine, yielding the key intermediate 4-bromo-N¹-isopropylbenzene-1,2-diamine. Several reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being the most common.[7]

Reaction Scheme:

Figure 3: Reduction of N-isopropyl-4-bromo-2-nitroaniline.

Experimental Protocol (Using Tin(II) Chloride):

-

Dissolve N-isopropyl-4-bromo-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromo-N¹-isopropylbenzene-1,2-diamine.

Expert Insights: The use of tin(II) chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro groups. The reaction proceeds through a series of single-electron transfers from the metal. Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is a cleaner alternative, often providing high yields and simplifying the work-up procedure as the byproducts are gaseous.

Part 3: Cyclization to Form 5-bromo-1-isopropylbenzoimidazole

The formation of the benzimidazole ring is achieved by the cyclization of the diamine intermediate with a one-carbon synthon. Formic acid is a commonly used and effective reagent for this purpose, serving as both the source of the carbon atom and an acidic catalyst.[8]

Reaction Scheme:

Figure 4: Cyclization to form the benzimidazole ring.

Experimental Protocol:

-

To 4-bromo-N¹-isopropylbenzene-1,2-diamine (1.0 eq), add an excess of formic acid.

-

Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the solution by the slow addition of an aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until a precipitate is formed.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-bromo-1-isopropylbenzoimidazole.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol-water.

Expert Insights: The reaction proceeds via the initial formation of a formamide intermediate at the more reactive amino group, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. The use of excess formic acid drives the reaction towards the product.

Part 4: Formation of 5-bromo-1-isopropylbenzoimidazole Hydrochloride Salt

The final step is the conversion of the free base, 5-bromo-1-isopropylbenzoimidazole, into its hydrochloride salt to improve its aqueous solubility and handling properties.[9]

Reaction Scheme:

Figure 5: Hydrochloride salt formation.

Experimental Protocol:

-

Dissolve the purified 5-bromo-1-isopropylbenzoimidazole in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring.

-

A precipitate of the hydrochloride salt will form.

-

Continue stirring in the cold for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford 5-bromo-1-isopropylbenzoimidazole HCl.

Expert Insights: The choice of solvent is crucial to ensure good precipitation of the salt while keeping the free base dissolved. Anhydrous conditions are preferred to prevent the incorporation of water into the crystal lattice.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 4-bromo-2-nitroaniline | 2-bromopropane, K₂CO₃ | N-isopropyl-4-bromo-2-nitroaniline | 70-85 |

| 2 | N-isopropyl-4-bromo-2-nitroaniline | SnCl₂·2H₂O or H₂/Pd-C | 4-bromo-N¹-isopropylbenzene-1,2-diamine | 85-95 |

| 3 | 4-bromo-N¹-isopropylbenzene-1,2-diamine | Formic acid | 5-bromo-1-isopropylbenzoimidazole | 80-90 |

| 4 | 5-bromo-1-isopropylbenzoimidazole | HCl in solvent | 5-bromo-1-isopropylbenzoimidazole HCl | >95 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 5-bromo-1-isopropylbenzoimidazole HCl. By understanding the underlying chemical principles and carefully controlling the reaction parameters at each step, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development programs. The provided protocols are robust and can be adapted and optimized for specific laboratory settings and scales.

References

- Google Patents. (n.d.). Preparation method of 4-propylthio-2-nitroaniline.

-

Scribd. (n.d.). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). 5-bromoindole preparation method.

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.

- Google Patents. (n.d.). Preparation method of 5-bromo-1-methylindazole.

-

National Center for Biotechnology Information. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1H-benzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Stoichiometric and theoritical study of the alkylation reaction of 5-nitro-1H-benzo [d] imidazol-2 (3H)-one. Retrieved from [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

Sources

- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-bromo-1-isopropylbenzoimidazole HCl

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide into the potential and putative mechanisms of action of the novel chemical entity, 5-bromo-1-isopropylbenzoimidazole HCl. As a Senior Application Scientist, the following content is synthesized from established principles in medicinal chemistry and pharmacology, leveraging the known bioactivities of the broader benzimidazole class to formulate a robust investigational framework. This guide is designed not as a definitive statement on the compound's mechanism, for which public data is not yet available, but as a comprehensive roadmap for its elucidation.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole core, a fusion of benzene and imidazole rings, is a well-recognized "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Historically, benzimidazole derivatives have found success as anthelmintics, antifungals, proton-pump inhibitors, and antihistamines.[2] More recently, their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents has been the subject of intensive research.[3][4]

The diverse bioactivities of benzimidazole derivatives stem from various mechanisms of action, which are often modulated by the nature and position of substituents on the bicyclic ring system.[3] It is within this context of established pharmacology that we approach the investigation of 5-bromo-1-isopropylbenzoimidazole HCl.

5-bromo-1-isopropylbenzoimidazole HCl: Physicochemical Properties and Initial Considerations

To embark on a rational investigation of its mechanism of action, a foundational understanding of the physicochemical properties of 5-bromo-1-isopropylbenzoimidazole HCl is essential. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | [5] |

| Molecular Weight | 239.11 g/mol | [5] |

| XlogP (predicted) | 2.8 | [5] |

| Monoisotopic Mass | 238.01056 Da | [5] |

The presence of a bromine atom at the 5-position is noteworthy, as halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability and binding interactions. The isopropyl group at the 1-position provides steric bulk and lipophilicity, which will also play a crucial role in target engagement.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of specific literature on 5-bromo-1-isopropylbenzoimidazole HCl, we will proceed with a hypothesis-driven approach based on the known mechanisms of the benzimidazole class. The following sections outline the most probable mechanisms of action and a corresponding experimental framework for their validation.

Hypothesis 1: Inhibition of Tubulin Polymerization

A primary and well-documented mechanism of action for many anthelmintic and anticancer benzimidazoles is the inhibition of microtubule polymerization.[6] These compounds bind to β-tubulin, preventing its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[2]

A tiered approach is recommended to investigate this hypothesis, starting with cell-based assays and progressing to in vitro confirmation.

Caption: Workflow for investigating tubulin polymerization inhibition.

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).

-

Prepare a range of concentrations of 5-bromo-1-isopropylbenzoimidazole HCl.

-

Prepare a positive control (e.g., colchicine) and a negative control (vehicle).

-

-

Assay Setup:

-

In a 96-well plate, add the test compound, positive control, or negative control to the appropriate wells.

-

Add the tubulin stock solution to all wells.

-

-

Initiation and Measurement:

-

Initiate polymerization by incubating the plate at 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization.[7]

-

Hypothesis 2: Disruption of Mitochondrial Function

Benzimidazole derivatives have been shown to interfere with mitochondrial function through multiple mechanisms, including inhibition of fumarate reductase (in parasites), and uncoupling of oxidative phosphorylation.[6]

Caption: Workflow for evaluating mitochondrial dysfunction.

-

Cell Culture:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

-

Compound Treatment:

-

Treat cells with various concentrations of 5-bromo-1-isopropylbenzoimidazole HCl for the desired duration.

-

-

Assay Preparation:

-

Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Seahorse XF Analysis:

-

Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the OCR at baseline and after each injection.

-

-

Data Analysis:

Hypothesis 3: Inhibition of Glucose Transport

Some anticancer compounds exert their effects by inhibiting glucose transporters (GLUTs), thereby starving cancer cells of the energy required for rapid proliferation.

Caption: Workflow for assessing glucose transport inhibition.

-

Cell Preparation:

-

Seed cells in a 96-well plate.

-

Prior to the assay, wash the cells and incubate them in glucose-free medium.

-

-

Compound Incubation:

-

Treat the cells with different concentrations of 5-bromo-1-isopropylbenzoimidazole HCl.

-

-

Glucose Uptake:

-

Measurement:

-

Wash the cells to remove extracellular 2-NBDG.

-

Lyse the cells and measure the intracellular fluorescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the fluorescence signal to the protein concentration.

-

Determine the IC₅₀ for the inhibition of glucose uptake.

-

Hypothesis 4: Modulation of Enzymatic Activity

Benzimidazole derivatives have been reported to inhibit various enzymes, including cyclooxygenases (COX) and tyrosine kinases.[1]

A general workflow for screening for enzyme inhibition is depicted below. This can be adapted for specific enzymes like COX-1, COX-2, or a panel of tyrosine kinases.

Caption: General workflow for enzyme inhibition assays.

-

Reagent Preparation:

-

Prepare assay buffer, COX probe, and cofactor solution as per the kit instructions.

-

Prepare a solution of arachidonic acid (substrate).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, cofactor, and probe to all wells.

-

Add the test compound, a known COX inhibitor (positive control), or vehicle (negative control).

-

Add the COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Initiate the reaction by adding arachidonic acid.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction for each condition.

-

Determine the percent inhibition and the IC₅₀ value.

-

Concluding Remarks and Future Directions

The therapeutic potential of the benzimidazole scaffold is vast and well-established. For a novel derivative such as 5-bromo-1-isopropylbenzoimidazole HCl, a systematic and hypothesis-driven investigation is paramount to unlocking its pharmacological potential. The experimental frameworks and detailed protocols provided in this guide offer a robust starting point for elucidating its mechanism of action.

Initial broad-spectrum screening for anticancer, antimicrobial, and anti-inflammatory activity will be crucial in directing the subsequent, more focused mechanistic studies. Should one of the primary hypotheses be confirmed, further investigation into the specific molecular interactions through techniques such as X-ray crystallography or computational docking will be warranted to fully characterize the binding mode and facilitate future structure-activity relationship (SAR) studies.

References

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]

-

Development of Glucose Transporter (GLUT) Inhibitors. PMC. Available at: [Link]

-

Benzimidazole. Wikipedia. Available at: [Link]

-

An ELISA method to measure inhibition of the COX enzymes. PubMed. Available at: [Link]

-

A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC. Available at: [Link]

-

Computational Modeling Analysis of Kinetics of Fumarate Reductase Activity and ROS Production during Reverse Electron Transfer in Mitochondrial Respiratory Complex II. MDPI. Available at: [Link]

-

AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. NIH. Available at: [Link]

-

PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ijcrt.org. Available at: [Link]

-

A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. PMC. Available at: [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. PMC. Available at: [Link]

-

Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. ResearchGate. Available at: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]

-

5-bromo-1-isopropylbenzoimidazole (C10H11BrN2). PubChem. Available at: [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton. Available at: [Link]

-

Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

-

Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. Toxicological Sciences. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

Measuring Glucose Uptake in Mouse Retina. JoVE. Available at: [Link]

-

Universal Tyrosine Kinase Assay Kit. Takara Bio. Available at: [Link]

-

Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PMC. Available at: [Link]

-

A Review On Benzimidazole Derivatives. IJCRT.org. Available at: [Link]

-

Principles of early drug discovery. PMC. Available at: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. Available at: [Link]

-

A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC. Available at: [Link]

-

Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. NIH. Available at: [Link]

-

Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models. MDPI. Available at: [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. ResearchGate. Available at: [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]

-

Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. bioRxiv. Available at: [Link]

-

Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes. PMC. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-isopropylbenzoimidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 5-bromo-1-isopropylbenzoimidazole hydrochloride (C₁₀H₁₂BrClN₂), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a complete suite of publicly available experimental spectra for this specific salt, this document leverages predictive modeling and comparative analysis with structurally related compounds to offer a comprehensive characterization. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing a foundational understanding for researchers working with this and similar molecular scaffolds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities. The substituent at the 1-position and modifications to the benzene ring, such as halogenation, can significantly influence the molecule's physicochemical properties and biological efficacy. The introduction of a bromine atom at the 5-position and an isopropyl group at the 1-position of the benzimidazole core, followed by conversion to its hydrochloride salt, yields 5-bromo-1-isopropylbenzoimidazole HCl (CAS No. 1199773-32-4).[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides an in-depth look at the expected spectroscopic data for this molecule.

Molecular Structure and Spectroscopic Overview

The structure of 5-bromo-1-isopropylbenzoimidazole hydrochloride features a benzimidazole ring system with a bromine atom at position 5 and an isopropyl group attached to one of the nitrogen atoms. The hydrochloride salt form implies that one of the nitrogen atoms is protonated.

Figure 1: Molecular structure of 5-bromo-1-isopropylbenzoimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-bromo-1-isopropylbenzoimidazole hydrochloride is expected to exhibit distinct signals for the isopropyl group and the aromatic protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Isopropyl-CH₃ | ~1.6 | Doublet | ~7 |

| Isopropyl-CH | ~4.8 | Septet | ~7 |

| Aromatic-H | 7.5 - 8.0 | Multiplet | - |

| Imidazole-H | ~9.0 | Singlet | - |

Rationale and Field-Proven Insights:

-

Isopropyl Group: The six methyl protons are equivalent and will appear as a doublet due to coupling with the single methine proton. The methine proton will, in turn, be split into a septet by the six methyl protons. The chemical shift of the methine proton is expected to be significantly downfield due to its proximity to the nitrogen atom of the benzimidazole ring.

-

Aromatic Protons: The bromine atom at the 5-position will influence the chemical shifts of the protons on the benzene ring. Due to the unsymmetrical substitution, the three aromatic protons are expected to show complex splitting patterns (multiplets) in the range of 7.5-8.0 ppm. For comparison, the aromatic protons of the parent 5-bromobenzimidazole appear in a similar region.

-

Imidazole Proton: The proton at the 2-position of the imidazole ring is expected to be a singlet and will appear at a downfield chemical shift, likely around 9.0 ppm. In the hydrochloride salt, this proton may be exchangeable with solvent protons, leading to a broadened signal or its absence in D₂O.

-

Effect of Protonation: As a hydrochloride salt, the benzimidazole ring will be protonated. This will lead to a general downfield shift of all protons, particularly those on the heterocyclic ring, compared to the free base.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Isopropyl-CH₃ | ~22 |

| Isopropyl-CH | ~50 |

| C-5 (C-Br) | ~115 |

| Aromatic-C | 115 - 140 |

| C-2 | ~145 |

| C-3a, C-7a | ~130-145 |

Rationale and Field-Proven Insights:

-

Isopropyl Carbons: The methyl carbons of the isopropyl group will appear in the aliphatic region, around 22 ppm, while the methine carbon will be further downfield (~50 ppm) due to the attachment to the nitrogen atom.

-

Aromatic and Heterocyclic Carbons: The carbon atom bearing the bromine (C-5) is expected to be in the range of 115 ppm. The other aromatic and imidazole carbons will resonate in the 115-145 ppm region. The C-2 carbon of the imidazole ring is typically the most downfield of the heterocyclic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2940 | Aliphatic C-H stretch (isopropyl) |

| ~1620, ~1580, ~1460 | C=C and C=N stretching (benzimidazole ring) |

| ~800 | C-Br stretch |

| 2800-2400 (broad) | N⁺-H stretch (from HCl salt) |

Rationale and Field-Proven Insights:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the benzimidazole ring system are expected in the 1620-1460 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region, around 800 cm⁻¹.

-

N⁺-H Stretch: A key feature for the hydrochloride salt will be a broad absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the stretching vibration of a protonated amine (N⁺-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the free base (5-bromo-1-isopropylbenzoimidazole) at m/z 238 and 240 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Base Peak: A common fragmentation pathway for N-alkylated benzimidazoles is the loss of the alkyl group. Therefore, the base peak could correspond to the loss of a propyl radical, leading to a fragment at m/z 195/197. Another likely fragmentation is the loss of a methyl group from the isopropyl substituent, resulting in a fragment at m/z 223/225.

Fragmentation Workflow:

Figure 2: Predicted fragmentation pathway of 5-bromo-1-isopropylbenzoimidazole.

Experimental Protocols (Hypothetical)

While specific experimental data is not available, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of 5-bromo-1-isopropylbenzoimidazole hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 5-bromo-1-isopropylbenzoimidazole hydrochloride. By combining theoretical predictions with comparative data from related structures, we have established a solid foundation for the identification and structural elucidation of this compound. The expected ¹H and ¹³C NMR, IR, and mass spectral data presented herein will serve as a valuable resource for researchers in medicinal chemistry and drug development. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

References

-

CP Lab Safety. 5-Bromo-1-isopropylbenzoimidazole HCl, min 98%, 1 gram. Available from: [Link]

Sources

Introduction: Solubility as a Cornerstone of Drug Developability

An In-Depth Technical Guide to the Solubility Profiling of Novel Hydrochloride Salts: A Case Study of 5-bromo-1-isopropylbenzoimidazole HCl

Disclaimer: As of the latest data review, specific experimental solubility data for the novel compound 5-bromo-1-isopropylbenzoimidazole HCl is not publicly available. This guide, therefore, serves as a comprehensive, expert-led framework outlining the essential protocols and scientific rationale that a researcher would employ to determine the complete solubility profile of this, or any similar, novel hydrochloride salt in a drug discovery and development context.

In the journey from a promising hit compound to a viable drug candidate, solubility is a critical, non-negotiable physicochemical property. It dictates the bioavailability, manufacturability, and ultimately, the therapeutic potential of a molecule. For ionizable compounds, particularly basic molecules formulated as hydrochloride (HCl) salts like our subject, 5-bromo-1-isopropylbenzoimidazole HCl, the relationship between solubility, pH, and the surrounding environment is complex and multifaceted.

This guide provides a senior-level perspective on constructing a robust solubility profile for such a compound. We will move beyond simple data points to build a holistic understanding, explaining the "why" behind each experimental choice. The methodologies described herein are designed as self-validating systems, incorporating equilibrium checks and orthogonal measurements to ensure data integrity, aligning with the highest standards of scientific rigor.

Part 1: Foundational Physicochemical Characterization

Before any solubility experiments commence, a foundational understanding of the molecule's intrinsic properties is essential. This data provides context for all subsequent findings.

1.1. Structural and Ionization Properties (pKa)

The first step is to analyze the structure to predict its ionization behavior. 5-bromo-1-isopropylbenzoimidazole HCl is the salt of a basic parent molecule. The pKa (acid dissociation constant) of the conjugate acid dictates the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.

-

Prediction: Utilize computational tools (e.g., ACD/Labs, ChemAxon) to estimate the pKa. For a benzimidazole derivative, the basic nitrogen is the likely site of protonation, with an expected pKa in the range of 4-6.

-

Experimental Determination: An experimental pKa value is non-negotiable for accuracy. Potentiometric titration is a gold-standard method that provides a precise measurement of the pKa by monitoring pH changes upon the addition of a titrant.

1.2. Solid-State Properties (Crystallinity & Polymorphism)

The solid form of the active pharmaceutical ingredient (API) profoundly impacts its apparent solubility and dissolution rate.

-

Protocol: X-Ray Powder Diffraction (XRPD): This technique is used to assess the crystallinity of the supplied material. An amorphous solid will generally exhibit higher kinetic solubility but may be unstable, while a crystalline form is more stable but typically less soluble.

-

Protocol: Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and identify potential polymorphic forms. Different polymorphs of the same compound can have significantly different solubilities.

Part 2: Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. It is the gold-standard measurement and is crucial for biopharmaceutical classification (BCS). The shake-flask method, as recommended by agencies like the FDA, is the definitive approach.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of 5-bromo-1-isopropylbenzoimidazole HCl to a series of vials, each containing a precisely known volume of the test medium (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water). The excess solid is critical to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) using a shaker or rotator. The key is to ensure the suspension is gentle enough to avoid particle size reduction but vigorous enough for thorough mixing.

-

Equilibrium Confirmation (Crucial Step): Sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours). The system is considered at equilibrium when consecutive measurements are statistically identical (e.g., <5% variance). This step is essential for trustworthiness and differentiates a rigorous protocol from a simple screen.

-

Sample Processing: After the final time point, stop agitation and allow the vials to sit for a short period for coarse settling. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A multi-point calibration curve must be used for accurate quantification.

Workflow for Thermodynamic Solubility

Caption: Shake-Flask method for equilibrium solubility.

Part 3: Kinetic Solubility Profiling for Early Discovery

In early drug discovery, speed is paramount. Kinetic solubility assays provide a high-throughput method to assess the solubility of a compound from a dissolving solid, which is often more relevant to how drugs are administered. This method measures the point of precipitation from a supersaturated solution, typically generated from a DMSO stock.

Detailed Protocol: Plate-Based Nephelometric Kinetic Assay

-

Stock Solution: Prepare a high-concentration stock solution of 5-bromo-1-isopropylbenzoimidazole HCl in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Using a liquid handler, dispense the aqueous buffer solutions into the wells of a 96- or 384-well microplate.

-

Compound Addition: Rapidly add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 1-2 µL into 100-200 µL). This rapid solvent shift creates a transiently supersaturated solution. The final DMSO concentration should be kept low (<1-2%) to minimize co-solvent effects.

-

Precipitation Monitoring: Immediately place the plate into a plate reader capable of nephelometry (light scattering). Measure the turbidity in each well over a period of time (e.g., 1-2 hours). The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit.

-

Data Analysis: The kinetic solubility is reported as the highest concentration that did not precipitate under the defined assay conditions.

Workflow for Kinetic Solubility```dot

Caption: Expected pH-solubility curve for the compound.

Part 5: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the physiological conditions of the GI tract. Standard buffers lack the bile salts and phospholipids that aid in solubilization.

-

Simulated Gastric Fluid (SGF): This medium (pH ~1.2 with pepsin) simulates the stomach environment.

-

Fasted-State Simulated Intestinal Fluid (FaSSIF): This medium (pH ~6.5) contains taurocholate and lecithin to mimic the small intestine before a meal.

-

Fed-State Simulated Intestinal Fluid (FeSSIF): This medium (pH ~5.0) has higher concentrations of bile salts and lipids to simulate post-meal conditions.

The shake-flask protocol (Part 2) should be repeated with these biorelevant media to provide a more accurate prediction of in vivo dissolution.

Summary Data Table: A Hypothetical Profile

The culmination of these experiments would be a comprehensive data summary. The following table presents a realistic, albeit hypothetical, solubility profile for 5-bromo-1-isopropylbenzoimidazole HCl.

| Parameter | Medium | Temperature | Value | Method |

| pKa | Aqueous | 25 °C | 5.2 | Potentiometric |

| Thermodynamic | pH 1.2 Buffer (SGF) | 37 °C | > 20 mg/mL | Shake-Flask / HPLC |

| Solubility | pH 4.5 Buffer | 37 °C | 1.5 mg/mL | Shake-Flask / HPLC |

| pH 6.8 Buffer (FaSSIF) | 37 °C | 0.05 mg/mL | Shake-Flask / HPLC | |

| Water | 37 °C | 0.4 mg/mL | Shake-Flask / HPLC | |

| Kinetic | pH 7.4 Buffer | 25 °C | 45 µM | Nephelometry |

| Solubility | ||||

| Biorelevant | FeSSIF (pH 5.0) | 37 °C | 0.25 mg/mL | Shake-Flask / HPLC |

| Solubility |

Interpretation: The hypothetical data illustrates a classic profile for a basic compound (BCS Class II or IV). The high solubility in SGF suggests it will readily dissolve in the stomach. However, the dramatic drop in solubility at intestinal pH indicates a high risk of precipitation upon gastric emptying, which could severely limit absorption. The modest improvement in FeSSIF suggests a positive food effect might be observed. This profile would immediately flag the compound for formulation strategies such as amorphous solid dispersions or lipid-based formulations to maintain solubility in the intestine.

Conclusion

Determining the solubility profile of a novel HCl salt like 5-bromo-1-isopropylbenzoimidazole HCl is a systematic, multi-stage process. It requires moving from high-throughput kinetic screens in early discovery to rigorous, equilibrium-based thermodynamic measurements in physiologically relevant media during lead optimization. By integrating data on pKa, solid-state form, pH-dependence, and biorelevant solubility, researchers can build a comprehensive developability assessment. This allows for early identification of biopharmaceutical risks and informs the rational design of formulation strategies to unlock the therapeutic potential of the molecule.

References

-

Title: Determination of pKa values by potentiometric titration Source: ACD/Labs URL: [Link]

-

Title: The Importance of Solid-State Characterization for Pharmaceutical Compounds Source: SGS URL: [Link]

-

Title: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: High-throughput solubility measurement in drug discovery and development Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: An Update on Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]

Introduction: The Benzimidazole Scaffold and its Pharmaceutical Relevance

An In-depth Technical Guide to the Stability and Degradation of 5-bromo-1-isopropylbenzoimidazole HCl

Disclaimer: Publicly available stability and degradation data for the specific molecule 5-bromo-1-isopropylbenzoimidazole HCl is limited. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust scientific framework based on the known chemistry of the benzimidazole scaffold and established principles of pharmaceutical stability analysis as outlined by international regulatory bodies. The methodologies and potential degradation pathways described herein are based on first principles and data from analogous structures, providing an authoritative template for investigating this, or any related, novel benzimidazole derivative.

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. Its prevalence is due to its versatile binding capabilities, particularly hydrogen bonding, and its relative metabolic stability. However, like all organic molecules, benzimidazole derivatives are susceptible to degradation under various environmental conditions, which can impact their efficacy, safety, and shelf-life.

The subject of this guide, 5-bromo-1-isopropylbenzoimidazole hydrochloride, introduces specific functionalities that influence its stability profile. The electron-withdrawing bromo group on the benzene ring and the N-alkylation with an isopropyl group modify the electron density and steric environment of the core, directly impacting its susceptibility to hydrolytic, oxidative, and photolytic attack. Understanding these liabilities is critical for the development of a stable and robust drug product.

Postulated Degradation Pathways

For a novel molecule like 5-bromo-1-isopropylbenzoimidazole HCl, a forced degradation study is the cornerstone of stability assessment. Such studies intentionally stress the molecule to predict its long-term stability and identify potential degradants. The primary pathways to consider are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For the benzimidazole core, the imidazole ring is generally stable to hydrolysis. However, extreme pH conditions can promote degradation.

-

Acidic Hydrolysis: Under strong acidic conditions, the primary site of attack would likely be the N-isopropyl group. While typically stable, prolonged exposure to high heat and strong acid could potentially lead to a de-alkylation reaction, yielding 5-bromobenzimidazole. This is generally a slow process.

-

Alkaline Hydrolysis: The benzimidazole ring is more susceptible to cleavage under strong alkaline conditions, potentially leading to the opening of the imidazole ring to form a diamine derivative. The electron-withdrawing nature of the bromine atom at the 5-position could slightly increase the acidity of the remaining N-H proton (in the case of the free base), but significant ring opening would require harsh conditions (high pH and temperature).

Oxidative Degradation

Oxidative degradation is a common pathway for nitrogen-containing heterocycles. The imidazole portion of the benzimidazole ring is susceptible to oxidation.

-

Mechanism: Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) can lead to the formation of N-oxides or other oxidized species. The tertiary nitrogen of the imidazole ring is a potential site for oxidation. Furthermore, radical-mediated oxidation of the isopropyl group could occur, leading to the formation of hydroxylated or carbonylated impurities.

The proposed oxidative degradation pathway is visualized below.

Caption: Proposed oxidative degradation pathways.

Photolytic Degradation

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. Aromatic systems, particularly those containing heteroatoms and halogens, are often photosensitive.

-

Mechanism: The bromo-substituent is a potential chromophore that can absorb UV light. This can lead to homolytic cleavage of the carbon-bromine bond, generating a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, such as abstracting a hydrogen atom from the solvent or isopropyl group, or reacting with oxygen to form phenolic impurities (debromination followed by hydroxylation). This pathway often leads to a complex mixture of degradants.

The proposed photolytic degradation pathway is visualized below.

Caption: Proposed primary photolytic degradation event.

Experimental Design: Forced Degradation Protocol

A well-designed forced degradation study is essential for identifying and characterizing potential degradation products. The following protocol is based on the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products".

Materials and Equipment

-

5-bromo-1-isopropylbenzoimidazole HCl (API)

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

-

Calibrated photostability chamber

-

Calibrated laboratory oven

-

Calibrated pH meter

Experimental Workflow

The workflow for a forced degradation study follows a logical progression from stress application to analysis.

Caption: General workflow for forced degradation studies.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of 5-bromo-1-isopropylbenzoimidazole HCl at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Heat at 80°C. Withdraw aliquots at timed intervals.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at timed intervals.

-

Thermal Degradation: Store both solid API and a solution of the API at 80°C. Analyze at appropriate time points.

-

Photostability: Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Quenching and Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Analytical Method Development: A Stability-Indicating Approach

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. For benzimidazole derivatives, reversed-phase HPLC with UV and MS detection is the gold standard.

HPLC-UV/MS Method Parameters

The primary goal is to achieve baseline separation of the parent peak from all degradation products and any potential synthesis-related impurities.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and MS ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 10% to 90% B over 15 minutes | A broad gradient is essential in a development run to ensure all potential degradants, from polar to non-polar, are eluted. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| UV Detection | PDA Detector, 220-400 nm | Allows for monitoring at multiple wavelengths and assessing peak purity. |

| MS Detector | ESI+ (Electrospray Ionization, Positive) | Benzimidazoles readily form [M+H]⁺ ions, enabling sensitive detection and mass identification of degradants. |

Data Evaluation and Interpretation

-

Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in stressed samples. A spectrally pure peak indicates that the method is specific for the parent compound.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all known and unknown degradation products should remain close to 100% of the initial value. A significant deviation may indicate the formation of non-UV active compounds, volatile degradants, or compounds that are not eluting from the column.

-

Degradant Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradation products. This information, combined with knowledge of the parent structure, allows for the postulation of degradant structures. For example, a loss of 79/81 Da would suggest debromination, while a gain of 16 Da would suggest oxidation.

Strategies for Formulation and Storage

Based on the potential degradation pathways, the following strategies can be employed to ensure the stability of a drug product containing 5-bromo-1-isopropylbenzoimidazole HCl:

-

pH Control: The formulation should be buffered to a pH where the molecule exhibits maximum stability, likely in the weakly acidic to neutral range (pH 4-7), to avoid both acid- and base-catalyzed degradation.

-

Protection from Light: Given the high potential for photolytic degradation due to the C-Br bond, the drug product must be packaged in light-resistant containers (e.g., amber vials or bottles, opaque blister packs).

-

Inert Atmosphere: To minimize oxidative degradation, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, particularly for liquid formulations.

-

Excipient Compatibility: All excipients used in the formulation must be screened for compatibility with the API to ensure they do not catalyze degradation.

References

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

-

Bansal, G., & Singh, M. Forced Degradation (Stress Testing) of Drugs. In: HPLC for Pharmaceutical Scientists. John Wiley & Sons, Inc. (2007), pp. 451-470. [Link]

-

Sharma, M. C., & Sharma, S. A review on the stability-indicating HPLC method for the determination of drugs. Journal of Applied Pharmaceutical Science. (2011), 01(09), 11-16. [Link]

-

Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. In: Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. (2011). [Link]

5-Bromo-1-isopropylbenzoimidazole HCl: A Technical Guide to Unlocking its Biological Potential

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its versatile structure has been the foundation for a multitude of FDA-approved drugs, spanning a wide therapeutic spectrum from antiulcer agents to anthelmintics.[1][2] The inherent bioactivity of the benzimidazole nucleus is attributed to its ability to mimic natural purine bases, allowing for interactions with various biological targets. Furthermore, the strategic substitution on the benzimidazole ring system has proven to be a powerful tool for modulating pharmacological activity.[2][3] This guide focuses on a specific, yet under-explored derivative, 5-bromo-1-isopropylbenzoimidazole hydrochloride, delving into its potential biological activities based on the established principles of medicinal chemistry and the known properties of its structural analogs.

Section 1: Chemical Identity and Rationale for Investigation

1.1. Molecular Profile

| Property | Value |

| IUPAC Name | 5-bromo-1-(propan-2-yl)-1H-benzo[d]imidazole hydrochloride |

| Molecular Formula | C₁₀H₁₁BrN₂·HCl |

| Molecular Weight | 291.58 g/mol |

| CAS Number | Not readily available |

| Structure |

1.2. The Significance of Substitution: Bromo and Isopropyl Moieties

The selection of 5-bromo-1-isopropylbenzoimidazole for investigation is predicated on a strong scientific rationale. The presence of a halogen atom, specifically bromine, at the 5-position of the benzimidazole ring is anticipated to significantly influence its biological profile. Halogenation is a common strategy in drug design to enhance lipophilicity, improve membrane permeability, and in some cases, directly participate in binding interactions with target proteins.[1] The isopropyl group at the 1-position provides a bulky, hydrophobic substituent that can further modulate the molecule's interaction with biological systems.

Section 2: Potential Biological Activities - An Evidence-Based Exploration

While direct experimental data for 5-bromo-1-isopropylbenzoimidazole HCl is scarce in the public domain, a comprehensive review of structurally related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

2.1. Anticancer Potential: A Primary Avenue for Investigation

The benzimidazole scaffold is a well-established pharmacophore in oncology.[4][5] Numerous derivatives have demonstrated potent anticancer activity through various mechanisms.

2.1.1. Proposed Mechanism of Action: Targeting Cancer Cell Metabolism